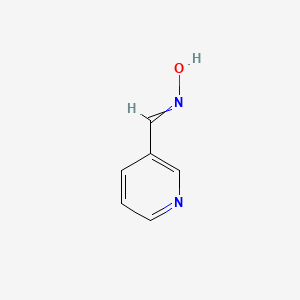

3-Pyridine aldoxime

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKOPFQCLSPTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922928 | |

| Record name | N-[(Pyridin-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-92-6 | |

| Record name | 3-Pyridinecarboxaldehyde, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Pyridin-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridine Aldoxime and Its Derivatives

Foundational Synthesis Routes

The primary and well-established method for synthesizing 3-pyridine aldoxime proceeds through a two-step process, starting from 3-pyridine nitrile.

Hydrogenation of 3-Pyridine Nitrile to 3-Pyridine Aldehyde

The initial step in the foundational synthesis involves the controlled hydrogenation of 3-pyridine nitrile (3-cyanopyridine) to produce 3-pyridine aldehyde (nicotinaldehyde). google.comgoogleapis.com This transformation typically employs a hydrogenation catalyst in an aqueous acidic medium. google.com

Commonly utilized catalysts include palladium- or platinum-based systems, with 5% palladium on carbon (Pd/C) being a representative example. google.com The reaction is conducted under mild conditions to selectively reduce the nitrile group while preserving the pyridine (B92270) ring and preventing over-reduction to the amine. google.com Mild pressures, typically less than 50 psi, and temperatures ranging from 25 to 35°C are employed. google.com The process requires a stoichiometric uptake of hydrogen, corresponding to a 1:1 molar ratio of H₂ to 3-pyridine nitrile.

A typical procedure involves dissolving 3-pyridine nitrile in hydrochloric acid (37% w/w) diluted with water in a 1:2 acid-to-water ratio. The catalyst, such as 5% Pd/C, is added at a loading of 0.01–0.5 parts per weight of the nitrile. The reaction is allowed to proceed until the theoretical amount of hydrogen is consumed. This controlled hydrogenation typically yields 3-pyridine aldehyde in approximately 70% efficiency.

Alternative approaches for the hydrogenation of 3-cyanopyridine (B1664610) to nicotinaldehyde have been explored, including the use of Raney-nickel catalysts in strongly acidic conditions (sulfuric, oxalic, or sulfonic acids). googleapis.com However, these methods can suffer from drawbacks such as catalyst poisoning and challenges in product purification. googleapis.com Another method describes a vapor phase interaction of cyanopyridine with water and formic acid in the presence of a thoria-alumina catalyst at elevated temperatures (between 400°C and 500°C). google.com

Detailed research findings on the hydrogenation step highlight the importance of catalyst choice, acid medium, temperature, and pressure in achieving selective conversion to the aldehyde. google.com

| Parameter | Specification |

| Substrate | 3-Pyridine nitrile |

| Catalyst | 5% Pd/C |

| Acid Medium | HCl (37%) + H₂O (1:2) |

| Temperature | 25–35°C |

| Pressure | <50 psi |

| Hydrogen Uptake | 1:1 molar ratio (H₂:nitrile) |

| Typical Yield | ~70% |

Oximation of 3-Pyridine Aldehyde

Following the synthesis of 3-pyridine aldehyde, the next step in the foundational route is its conversion to this compound through an oximation reaction. google.com This process involves reacting the aldehyde intermediate with hydroxylamine (B1172632) hydrochloride. google.com

The oximation is typically carried out under weakly acidic conditions. google.com The reaction mixture, after the hydrogenation step, is neutralized to a pH of around 5.5, often using a base such as sodium carbonate. google.com The mixture is then heated, for instance, to 65–70°C for a short period, such as 10 minutes. google.com As the reaction proceeds and the mixture cools, the this compound product often separates out as crystals. google.com

Alternative and Modified Synthetic Pathways for this compound

While the hydrogenation-oximation sequence is a primary route, other synthetic strategies and modifications have been investigated for the synthesis of this compound and related pyridine carboxaldehydes.

Direct Synthesis from Pyridine Derivatives

Early efforts towards synthesizing pyridine aldehydes, which could then be converted to aldoximes, included methods that attempted more direct routes from pyridine derivatives. One such method involved the condensation of α-picoline iodomethylate with p-nitrosodimethylaniline, followed by hydrolysis and decomposition. google.com However, this route was associated with lower yields (below 50%) and presented challenges for scaling up. google.com While research exists on the direct oximation of picolines or the synthesis of pyridine aldoximes from chloromethyl pyridines, these often focus on isomers like 2-pyridine aldoxime and may not be directly applicable or efficient for the 3-position without significant modification. dtic.mil

Optimization of Solvent and Catalyst Systems

Optimization of reaction conditions, including solvent and catalyst systems, is crucial for improving the efficiency and yield of synthetic routes to this compound. In the foundational hydrogenation step, the choice of a palladium or platinum catalyst supported on materials like carbon, alumina, or charcoal in an aqueous acidic medium is key to controlling the selectivity and preventing over-reduction. google.com The concentration of the acid and the reaction temperature and pressure are carefully controlled parameters. google.com For the oximation step, maintaining a weakly acidic pH is essential for the efficient conversion of the aldehyde to the oxime using hydroxylamine salts. google.com

Beyond the foundational route, research into the synthesis of substituted pyridines and pyridine derivatives often explores various transition metal catalysts (e.g., palladium, copper, rhodium) and ligands, as well as different solvent systems, to achieve desired outcomes. rsc.orgrsc.orgtandfonline.comnih.govrsc.orgresearchgate.netrsc.org While these studies may not directly target this compound, they illustrate the broader principles of optimizing catalytic systems and solvents in pyridine chemistry to enhance reactivity, selectivity, and yield. For instance, studies on pyridine synthesis from oxime ethers and alkenes have investigated palladium catalysts with specific ligands and oxidants in solvents like dioxane. rsc.org Copper-catalyzed annulation reactions involving oxime acetates have explored various copper sources, ligands like phenanthroline, oxidants, and solvents such as DMSO. rsc.orgrsc.org The optimization process often involves systematically evaluating different catalysts, ligands, additives, temperatures, and solvents to identify the most effective combination for a particular transformation. rsc.orgrsc.orgtandfonline.comresearchgate.netrsc.org

Vilsmeier Reaction-Based Syntheses of Pyridine Carboxaldehydes

The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic and heteroaromatic compounds, and it has been applied in the synthesis of pyridine carboxaldehydes, which serve as precursors to pyridine aldoximes. tandfonline.comnih.gov The reaction typically employs a Vilsmeier reagent, commonly generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). tandfonline.comnih.govgoogle.commdpi.com

While the Vilsmeier reaction is a versatile tool for introducing an aldehyde group onto a suitable ring system, its direct application to the synthesis of 3-pyridine carboxaldehyde from simple pyridine may involve specific conditions or substituted pyridine precursors. Research has reported novel routes to the synthesis of 3-pyridine carboxaldehydes using the Vilsmeier reagent, although examples often involve substituted systems, such as the synthesis of 2-chloro-5-phenyl-3-pyridine carboxaldehyde from an oxime precursor. tandfonline.comresearchgate.net The reaction mechanism typically involves the formation of an electrophilic iminium salt (the Vilsmeier reagent) which then attacks the activated ring system, followed by hydrolysis to yield the aldehyde. tandfonline.com The Vilsmeier reaction is a significant method for preparing various heterocyclic carboxaldehydes, including those in the pyrazole (B372694) and indole (B1671886) series, highlighting its utility in synthesizing aldehyde intermediates for subsequent reactions like oximation. nih.govgoogle.commdpi.com

Advanced Synthetic Strategies for Pyridine Aldoxime Derivatives and Related Scaffolds

Advanced synthetic strategies for constructing pyridine aldoxime derivatives and related heterocyclic scaffolds often leverage cycloaddition reactions and transition metal catalysis. These methods allow for the efficient formation of complex molecular architectures with control over regioselectivity and stereoselectivity.

Cycloaddition Reactions in Heterocyclic Synthesis

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. They involve the concerted or step-wise formation of multiple new bonds between two or more unsaturated molecules. These reactions are particularly useful in heterocyclic synthesis for assembling rings containing heteroatoms like nitrogen and oxygen.

[3+2] Cycloadditions for Pyridine Aldoxime Formation

While direct [3+2] cycloadditions specifically forming the pyridine aldoxime structure itself are not explicitly detailed in the search results, [3+2] cycloaddition reactions involving nitrile oxides, which can be generated from aldoximes, are a significant route to five-membered heterocycles like isoxazoles. Nitrile oxides, prepared in situ from pyridine aldehyde oximes, can undergo 1,3-dipolar cycloaddition reactions with dipolarophiles such as alkynes or alkenes to form isoxazoles or isoxazolines, respectively. mdpi.comresearchgate.netpreprints.orgmdpi.com This approach is utilized in the synthesis of hybrid molecules containing isoxazole (B147169) and pyridine frameworks. mdpi.comnih.govscilit.com

1,3-Dipolar Cycloaddition for Isoxazole-Pyridine Hybrids

The 1,3-dipolar cycloaddition reaction is a prominent method for synthesizing isoxazole rings. Nitrile oxides, acting as 1,3-dipoles, react with alkynes or alkenes (the dipolarophiles) to form five-membered isoxazole or isoxazoline (B3343090) rings. mdpi.comresearchgate.netpreprints.orgmdpi.com When pyridine aldehyde oximes are used as precursors for the in situ generation of nitrile oxides, their cycloaddition with appropriate dipolarophiles allows for the synthesis of hybrid structures containing both isoxazole and pyridine moieties. mdpi.comnih.govscilit.com

For instance, new coumarin–isoxazole–pyridine hybrids have been synthesized via the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from pyridine aldehyde oximes, with propargyloxy- or propargylaminocoumarins. mdpi.comnih.govscilit.com These reactions typically proceed in moderate to good yields and can be influenced by synthetic modifications such as the choice of oxidant (e.g., (diacetoxyiodo)benzene (B116549) (PIDA) or tert-butyl nitrite (B80452) (TBN)) and reaction conditions (e.g., room temperature, microwave irradiation, or reflux). mdpi.compreprints.orgnih.gov

Data on the synthesis of coumarin–isoxazole–pyridine hybrids via 1,3-dipolar cycloaddition:

| Reactants | Nitrile Oxide Precursor | Dipolarophile | Oxidant | Conditions | Product Yield (%) |

| 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (1a) | Picolinaldehyde oxime (2) | 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (1a) | PIDA | Room temperature, Methanol | Moderate to good |

| 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (1a) | Picolinaldehyde oxime (2) | 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (1a) | TBN | Reflux | Moderate to good |

| Propargyloxy- or propargylaminocoumarins | Pyridine aldehyde oximes | Propargyloxy- or propargylaminocoumarins | PIDA | Room temperature or MW | Moderate to good |

| Propargyloxy- or propargylaminocoumarins | Pyridine aldehyde oximes | Propargyloxy- or propargylaminocoumarins | TBN | Reflux | Moderate to good |

*Note: Specific yields vary depending on the specific reactants and conditions used in the studies. mdpi.compreprints.orgnih.gov

Transition Metal-Catalyzed Pyridine Ring Formation from Oxime Ethers

Transition metal catalysis offers powerful methods for the direct construction of pyridine rings from various precursors, including oxime ethers. These methods often involve C-H activation and cyclization steps.

Palladium-Catalyzed C-H Activation Pathways

Palladium catalysis has emerged as a significant tool for synthesizing substituted pyridines from α,β-unsaturated oxime ethers through C-H activation pathways. rsc.orgacs.orgnih.gov This approach typically involves the coupling of α,β-unsaturated oxime ethers with alkenes. rsc.orgacs.orgnih.gov The mechanism often involves a palladium-catalyzed electrophilic C-H alkenylation of the α,β-unsaturated oxime ether, followed by an aza-6π-electrocyclization. rsc.orgacs.orgnih.gov Sterically hindered pyridine ligands have been shown to enhance the reactivity in some palladium-catalyzed C-H activation reactions involving oxime ethers. acs.orgnih.gov This methodology provides a regioselective route to various multi-substituted pyridines. rsc.orgacs.orgnih.gov

Palladium(II)-catalyzed C-H activation has also been applied to the functionalization of sp² and sp³ C-H bonds in substrates containing oxime ether directing groups, leading to transformations such as ortho-acetoxylation and halogenation. nih.gov

Rhodium(III)-Catalyzed Regioselective Synthesis

Rhodium(III) catalysis provides an efficient and regioselective method for the synthesis of substituted pyridines from α,β-unsaturated oxime esters and alkenes. nih.govacs.orgacs.org This method involves the coupling of these two components under Rh(III) catalysis. nih.govacs.org Mechanistic studies suggest a pathway involving reversible C-H activation, alkene insertion, and a subsequent C-N bond formation/N-O bond cleavage process. nih.govacs.orgacs.org

The use of different rhodium ligands can influence the regioselectivity of the reaction. For example, using a bulky tert-butyl cyclopentadienyl (B1206354) ligand ([RhCpᵗCl₂]₂) can lead to enhanced selectivity compared to [RhCp*Cl₂]₂ in reactions involving α,β-unsaturated oximes and unsymmetrical alkynes. nih.govresearchgate.net Oxime esters, specifically O-pivaloyl oximes, have been found to be effective substrates in Rh(III)-catalyzed couplings with activated alkenes, affording substituted pyridines in high yields and with excellent regioselectivity. nih.govacs.org The oxime ester group can act as both a directing group and an internal oxidant in these transformations. acs.orgx-mol.net

Data on Rh(III)-catalyzed synthesis of pyridines from α,β-unsaturated O-pivaloyl oximes and ethyl acrylate:

| Oxime Ester Substrate | Alkene | Rh Catalyst | Ligand | Conditions | Pyridine Product | Yield (%) | Regioselectivity |

| α-Alkyl/Aryl O-pivaloyl oximes | Ethyl acrylate | [RhCpCl₂]₂ or [RhCpᵗCl₂]₂ | Cp or Cpᵗ | Various | Substituted pyridines | Excellent | High |

| Vinyl oxime ester (1h) | Ethyl acrylate | [RhCpCl₂]₂ or [RhCpᵗCl₂]₂ | Cp or Cpᵗ | Various | Disubstituted pyridine (3ha) | Lower | Not specified |

*Note: Yields and regioselectivity are highly dependent on the specific oxime ester, alkene, and reaction conditions. nih.govacs.orgnih.gov

Spectroscopic and Advanced Structural Elucidation of 3 Pyridine Aldoxime

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the structure and dynamics of organic molecules in solution. Studies on 3-Pyridine aldoxime using both proton (¹H) and carbon-13 (¹³C) NMR have provided valuable information regarding its structural assignment, the presence of isomers, and conformational preferences.

Proton (¹H) NMR Studies for Structural Assignment and Isomerism

¹H NMR spectroscopy is crucial for the structural assignment of this compound by providing information about the different proton environments within the molecule. The spectrum typically exhibits signals corresponding to the protons on the pyridine (B92270) ring and the aldoxime group (-CH=N-OH). Analysis of chemical shifts, splitting patterns (multiplicities), and coupling constants allows for the identification of each proton and its connectivity within the molecular framework.

Studies have reported ¹H NMR data for this compound in various solvents. For instance, ¹H NMR data for this compound in D₂O at 298K and pH 7.4 shows distinct signals for the pyridine ring protons and the aldoxime proton bmrb.io. The chemical shifts and coupling patterns are characteristic of a 3-substituted pyridine ring.

The presence of the oxime group (-CH=N-OH) can lead to geometric isomerism (syn/anti or E/Z isomers) around the C=N double bond. While some pyridine aldoximes are known to exist as a mixture of syn and anti isomers, studies on this compound suggest that it primarily exists as the syn isomer cdnsciencepub.com. Stereospecific long-range coupling constants, such as those over five formal bonds between the sidechain and ring protons (⁵J), have been utilized to investigate the conformational equilibrium and distinguish between possible isomers in solution cdnsciencepub.comresearchgate.net. For this compound in acetone (B3395972) solution, measurements of stereospecific ⁵J(Hα,Hmeta) values have provided information about the ratio of C₂CCN trans and C₂CCN cis conformations cdnsciencepub.comresearchgate.net.

An interactive table of representative ¹H NMR chemical shifts for this compound is presented below:

| Atom ID (Author Nomenclature) | Chemical Shift (ppm) | Solvent | Reference |

| H11 (H10) | 8.075 | D₂O | bmrb.io |

| H13 (H11) | 8.689 | D₂O | bmrb.io |

| H10 (H12) | 7.498 | D₂O | bmrb.io |

| H14 (H13) | 8.278 | D₂O | bmrb.io |

| H12 (H14) | 8.545 | D₂O | bmrb.io |

Note: Atom IDs and Author Nomenclature are based on the provided source bmrb.io. Specific assignments to pyridine ring positions (e.g., H-2, H-4, H-5, H-6) would require detailed analysis of coupling constants and 2D NMR data.

Carbon-13 (¹³C) NMR Investigations of Electronic Environment

Studies involving ¹³C NMR of this compound have been conducted to complement the ¹H NMR data and aid in structural confirmation cdnsciencepub.comresearchgate.net. The ¹³C chemical shifts of the pyridine ring carbons are relatively insensitive to the conformation of the oxime moiety cdnsciencepub.com.

Representative ¹³C NMR chemical shifts for this compound are presented in the table below:

Note: Atom IDs and Author Nomenclature are based on the provided source bmrb.io. Specific assignments to pyridine ring carbons (C-2, C-3, C-4, C-5, C-6) and the oxime carbon (-CH=N-) would require detailed analysis of DEPT and 2D NMR data.

Conformational Preferences and Torsion Angle Determination via NMR

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effects (NOE), can provide insights into the conformational preferences and torsion angles within a molecule. For this compound, NMR studies have investigated the orientation of the aldoxime group relative to the pyridine ring.

Observed ⁶J(Hα,Hpara) values in this compound indicate that the oxime group is twisted approximately 20° out of the pyridine ring plane cdnsciencepub.comresearchgate.net. Stereospecific ⁵J(Hα,Hmeta) values measured in acetone solutions have been used to determine the ratio of the C₂CCN trans and C₂CCN cis conformations, found to be 0.60 ± 0.10 cdnsciencepub.comresearchgate.net. These findings suggest a dynamic equilibrium between different conformers in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are useful for identifying functional groups and gaining insights into the molecular structure and bonding.

Infrared (IR) Spectroscopic Characterization

IR spectroscopy is widely used to identify the characteristic functional groups present in this compound. The IR spectrum exhibits absorption bands corresponding to the stretching and bending vibrations of different bonds within the molecule.

Key characteristic bands observed in the IR spectrum of this compound include those associated with the O-H stretch of the oxime group, the C=N stretch of the oxime, and the C-H stretching and ring vibrations of the pyridine ring researchgate.netlew.rolew.roajchem-a.com. For instance, a weak band around 3458 cm⁻¹ has been attributed to the O-H vibration associated with the –N=C group substituted in the pyridine ring ajchem-a.com. Other studies report a broad band around 3468 cm⁻¹ and a band at 3196 cm⁻¹ assigned to O-H stretching vibrations researchgate.net. Bands between approximately 3081 cm⁻¹ and 2736 cm⁻¹ are assigned to C-H stretching vibrations in the pyridine ring and alkyl groups lew.ro. The C=N stretching vibration typically appears in the region of 1640 cm⁻¹ .

A summary of characteristic IR absorption bands for this compound is presented below:

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Assignment | Reference |

| O-H stretch | ~3400-3700 | Oxime O-H stretching vibration | researchgate.netlew.rolew.roajchem-a.com |

| C-H stretch | ~2700-3100 | Pyridine ring and potentially alkyl C-H stretches | lew.rolew.roajchem-a.com |

| C=N stretch | ~1640 | Oxime C=N stretching vibration | |

| Ring vibrations | Various | Pyridine ring modes | lew.rolew.ro |

Note: Specific band positions can vary slightly depending on the physical state of the sample (e.g., KBr pellet, solution) and the instrument used.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for vibrations that are not active or are weak in IR. While detailed Raman spectra specifically for this compound are less commonly reported compared to IR, Raman spectroscopy has been applied to study pyridine compounds and their derivatives s-a-s.orgresearchgate.net.

Raman active modes typically involve changes in polarizability during vibration. For pyridine derivatives, characteristic Raman bands are often observed for ring breathing modes and other skeletal vibrations of the pyridine ring s-a-s.orgresearchgate.net. Studies on related compounds like 2-pyridine aldoxime have also utilized Raman spectroscopy researchgate.net. Although specific data for this compound's Raman spectrum were not extensively found in the provided sources, the technique is applicable for its vibrational characterization and could provide insights into its molecular structure and dynamics, particularly regarding ring modes and the oxime group vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique employed to determine the molecular weight and analyze the fragmentation patterns of compounds. For this compound, the molecular weight has been consistently reported as 122.12 g/mol sigmaaldrich.comnih.govnist.gov. This value corresponds to the sum of the atomic masses of its constituent elements (six carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom).

Electron ionization mass spectrometry (EI-MS) is a common method used for the fragmentation analysis of organic molecules like this compound nist.gov. Upon electron impact, the molecule is ionized, forming a molecular ion (M+•). This molecular ion is typically unstable and undergoes fragmentation into smaller ions and neutral radicals libretexts.orgaip.org. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, producing a mass spectrum that provides a fingerprint of the molecule.

While specific detailed fragmentation pathways for this compound via EI-MS were not extensively detailed in the provided sources, general fragmentation mechanisms for oximes and pyridine derivatives are relevant. Fragmentation in oximes can involve the cleavage of bonds adjacent to the oxime group or rearrangements researchgate.net. A prominent fragmentation pathway in certain oximes is the loss of an alkene through a process analogous to the McLafferty rearrangement, particularly if a gamma-hydrogen atom is available aip.orgresearchgate.net. Loss of a hydroxyl radical (•OH) from the molecular ion is also a common fragmentation route for oximes researchgate.net. Studies on related pyridine amidoxime (B1450833) ethers have monitored specific fragmentation pathways using LC-MS/MS, indicating that characteristic fragment ions are produced upon collision-induced dissociation nih.gov. The precise fragmentation pattern of this compound would involve cleavages within the pyridine ring and the aldoxime functional group, yielding characteristic ions that aid in structural confirmation.

Based on the reported molecular weight:

| Property | Value | Unit |

| Molecular Weight | 122.12 | g/mol |

| Molecular Formula | C₆H₆N₂O | - |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Studies utilizing X-ray diffraction have provided valuable information about the molecular architecture and intermolecular interactions of this compound.

In the crystal structure of 3-aldoximepyridine (a synonym for this compound), the molecules are organized into infinite one-dimensional chains. psu.edu. This arrangement is primarily driven by strong intermolecular hydrogen bonds formed between the hydroxyl group of the oxime moiety (O-H) and the nitrogen atom of the pyridine ring (N) psu.edu. These head-to-tail O-H...N hydrogen bonds create a repeating motif throughout the crystal lattice psu.edu.

Furthermore, these one-dimensional chains are cross-linked by weaker hydrogen bonding interactions, specifically C-H...O and C-H...N bonds psu.edu. These weaker interactions connect adjacent chains, leading to the formation of a more complex three-dimensional hydrogen-bonded network in the solid state psu.edu.

Key crystallographic findings for 3-aldoximepyridine:

| Interaction Type | Participating Groups | Resulting Structure |

| Strong Intermolecular H-bond | Oxime O-H and Pyridine N | 1D Chains |

| Weaker Intermolecular H-bonds | C-H...O and C-H...N | 3D Network |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions that occur within a molecule upon absorption of light in the UV and visible regions of the spectrum upi.edu. The UV-Vis spectrum of a compound provides information about the presence of chromophores (functional groups that absorb UV-Vis light) and the nature of the electronic transitions involved.

For molecules containing π systems and heteroatoms with non-bonding electrons, such as this compound with its pyridine ring and oxime group, UV-Vis absorption bands arise primarily from π→π* and n→π* electronic transitions upi.eduresearchgate.netlibretexts.org. The pyridine ring itself exhibits characteristic UV absorption bands researchgate.netlibretexts.org.

Studies on pyridine derivatives and related aldoximes provide context for the expected UV-Vis behavior of this compound. For instance, pyridinium (B92312) aldoximes have shown UV absorption bands in the range of 246 to 340 nm, attributed to π→π* transitions srce.hr. Bands around 250 nm are typically associated with aromatic systems, while features at longer wavelengths can indicate conjugation involving the oxime group and the aromatic nucleus srce.hr.

In a study involving E-3-pyridine aldoxime, a decrease in absorbance at 245 nm was observed, consistent with the consumption of the compound during a reaction monitored by UV spectroscopy mdpi.com. This suggests that this compound exhibits an absorption band in this region. The addition of pyridine carbaldoximes to certain enzymes has also been shown to perturb the absorption spectrum in the 300-400 nm region, indicating electronic interactions in this range nih.gov.

The UV-Vis spectrum of this compound is expected to display absorption bands characteristic of both the pyridine ring and the conjugated aldoxime moiety, reflecting the π→π* and n→π* electronic transitions within the molecule. The exact wavelengths and intensities of these bands are dependent on the solvent and pH, as these factors can influence the electronic structure and potential tautomeric forms of the compound.

Expected Electronic Transitions in this compound:

| Transition Type | Description |

| π→π | Excitation of electrons in π bonds |

| n→π | Excitation of non-bonding electrons to π* orbitals |

Theoretical and Computational Investigations of 3 Pyridine Aldoxime

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic structure, molecular geometry, and reactivity of chemical compounds like 3-pyridine aldoxime. These calculations can predict various molecular properties from first principles.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity, kinetic stability, and electronic properties. mdpi.comresearchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is an important index; a smaller gap generally indicates higher reactivity and lower kinetic stability, while a larger gap suggests a harder, less reactive molecule. mdpi.commdpi.comresearchgate.net

For this compound (3POH), DFT calculations have been used to determine the energies of the HOMO and LUMO. In one study investigating pyridine (B92270) oximes on an iron surface, 3POH was found to have a relatively low energy gap of 1.706 eV compared to other pyridine oximes studied. mdpi.comresearchgate.net The nature and spatial distribution of the HOMO and LUMO orbitals provide information about potential sites for electron donation and acceptance, respectively. The HOMO typically represents the electron-donating ability, while the LUMO represents the electron-accepting ability. mdpi.com Analysis of these orbitals can reveal where electron density is localized, which is important for understanding chemical interactions. researchgate.netrsc.org

Data Table: Calculated HOMO-LUMO Energy Gap

| Compound | Energy Gap (eV) | Method/Context | Source |

| This compound (3POH) | 1.706 | DFT/SCC-DFTB, interaction with Fe(110) surface | mdpi.comresearchgate.net |

| 3-Br-2-HyP (Gas) | 5.406 | DFT (B3LYP/6-311++G(d,p)) | mdpi.com |

| 3-Br-2-HyP (Water) | 5.403 | DFT (B3LYP/6-311++G(d,p)) | mdpi.com |

Note: The energy gap value for this compound is reported in the context of its interaction with an iron surface using SCC-DFTB, while the values for 3-Br-2-HyP are from a different study using a different DFT functional and basis set in gas and solution phases. Direct comparison should be made with caution.

Prediction of Acidity and Basicity Parameters (pKa)

The acidity and basicity of a molecule, quantified by its pKa values, significantly influence its behavior in various chemical and biological environments, including solubility, membrane permeability, and interactions with biological targets. schrodinger.com Computational methods are employed to predict pKa values, which can be challenging experimentally, especially for compounds with low solubility or complex tautomeric equilibria. researchgate.net

For this compound, reported pKa values are approximately 4.07 (±1) for the oxime proton and 10.39 for the pyridinium (B92312) proton, indicating moderate acidity and basicity. Computational approaches for pKa prediction often involve calculating the free energies of the acidic and basic forms of the molecule in solution using quantum chemical methods, often in conjunction with implicit solvation models. researchgate.net These methods can involve calculating micro-pKa values for specific ionizable sites or macro-pKa values for the entire molecule. schrodinger.com While specific details on the computational prediction methodology for this compound's pKa in the search results are limited, the reported values suggest that the compound can exist in different protonation states depending on the pH.

Data Table: Reported pKa Values for this compound

| Ionizable Group | pKa Value | Notes | Source |

| Oxime proton | 4.07 (±1) | Indicates moderate acidity. | |

| Pyridinium proton | 10.39 | Indicates moderate basicity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and predict the electrophilic and nucleophilic attack sites within a molecule. researchgate.netresearchgate.netdergipark.org.tr The MEP map displays the electrostatic potential on the molecular surface, where red regions typically indicate negative electrostatic potential (electron-rich areas, favorable for electrophilic attack), and blue regions indicate positive electrostatic potential (electron-poor areas, favorable for nucleophilic attack). dergipark.org.trnajah.edu

MEP mapping has been performed for pyridine oximes, including this compound. These maps reveal the areas of highest electron density, which are often associated with heteroatoms like nitrogen and oxygen. researchgate.netresearchgate.netrsc.orgnajah.edu For this compound, the MEP map would likely show negative potential around the nitrogen atoms in the pyridine ring and the oxygen atom of the oxime group, indicating these as potential sites for interaction with positive charges or electrophiles. rsc.orgnajah.edu Conversely, areas with positive potential would indicate sites susceptible to nucleophilic attack. researchgate.net MEP mapping provides a clear visual representation of the molecule's electrostatic landscape, aiding in the prediction of its reactive behavior and intermolecular interactions. dergipark.org.tr

Molecular Dynamics Simulations in Mechanistic Elucidation

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to a system of atoms, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, interactions with solvents or other molecules, and mechanistic pathways of reactions. rsc.orgplos.orgacs.org

MD simulations have been applied to study the behavior of this compound, particularly in the context of its potential applications, such as corrosion inhibition or as an acetylcholinesterase reactivator. mdpi.comresearchgate.netplos.orgresearchgate.net For example, MD simulations have been used to investigate the adsorption characteristics and bonding mechanisms of this compound on metal surfaces, providing insights into its performance as a corrosion inhibitor. mdpi.comresearchgate.net These simulations can show the preferred orientation of the molecule on the surface and the nature of the interactions formed. mdpi.comresearchgate.net

Furthermore, MD simulations have been employed in studies investigating the reactivation of inhibited enzymes by oximes, including derivatives related to this compound. plos.orgresearchgate.netunipr.itdctabudhabi.ae These simulations can help elucidate the mechanistic details of how the oxime interacts with the enzyme's active site and facilitates the removal of the phosphoryl adduct. rsc.orgresearchgate.net MD simulations can capture the flexibility of the molecule and its environment, providing a dynamic perspective on molecular interactions and reaction pathways that are difficult to observe experimentally. rsc.orgplos.org

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is crucial for understanding the potential interactions of this compound with biological targets, such as enzymes or proteins. While extensive docking studies have been reported for related pyridine aldoximes, particularly those acting as cholinesterase reactivators like pralidoxime (B1201516) (2-pyridine aldoxime methochloride) sigmaaldrich.com, specific detailed molecular docking studies focusing solely on this compound (nicotinaldoxime) are less commonly highlighted in broad searches. However, the principles and methodologies applied to similar pyridine aldoximes are relevant.

Molecular docking simulations typically involve several steps, including the preparation of the ligand and receptor structures, definition of the binding site, docking algorithms to sample possible orientations, and scoring functions to evaluate the binding affinity. journaljpri.comremedypublications.com The output of these studies often includes predicted binding poses, interaction energies (e.g., in kcal/mol), and details about the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. journaljpri.comremedypublications.comnih.gov

Studies on related oximes have shown that the interaction strength and binding mode are significantly influenced by the structure of the oxime and the nature of the target. nih.govresearchgate.net For instance, molecular docking has been used to investigate the interaction of various compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to understand their potential as reactivators in organophosphate poisoning. researchgate.netresearchgate.net These studies often compare the binding affinities of different oxime derivatives to the active site of the inhibited enzyme.

While direct docking data specifically for this compound against a particular target was not prominently found in the initial search results, the compound's structural similarity to other biologically active pyridine derivatives suggests its potential to interact with various biological macromolecules. scirp.org Computational docking would be a valuable tool to explore these potential interactions and predict binding affinities, guiding further experimental investigations.

Computational Analysis of Reactivity and Stability

Computational chemistry methods, such as Density Functional Theory (DFT), are widely used to analyze the reactivity and stability of molecules. scirp.orgresearchgate.netrsc.org These methods can provide insights into electronic structure, energy levels, and reaction pathways. Global chemical reactivity descriptors (GCRDs) derived from DFT calculations, such as chemical hardness, chemical potential, and electrophilicity index, are used to predict a compound's reactivity and structural stability. researchgate.netmdpi.com

The stability of a molecule can be assessed by its energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) (HOMO-LUMO gap). A larger HOMO-LUMO gap generally indicates greater stability and lower reactivity. scirp.org Computational studies can also explore potential reaction pathways and transition states to determine the feasibility and kinetics of various chemical transformations.

Theoretical Photodegradation Studies

Theoretical studies on photodegradation aim to understand how molecules break down upon exposure to light. Computational methods, particularly those based on quantum chemistry like Time-Dependent DFT (TD-DFT) and CASSCF calculations, can be used to investigate the excited states of a molecule and predict potential photodegradation pathways. nih.gov These studies can help identify the most likely initial steps of photolysis, such as bond cleavage or isomerization. nih.gov

While specific theoretical photodegradation studies focused exclusively on this compound were not extensively detailed in the search results, research on the photodegradation of other oximes and pyridine derivatives provides a relevant context. nih.govresearchgate.netbeilstein-journals.org For instance, studies on p-pyridinyl oxime carbamates have utilized theoretical calculations to understand their photochemical behavior and DNA photocleaving activity. researchgate.netbeilstein-journals.org These studies often involve calculating the electronic transitions and potential energy surfaces of the excited states to elucidate the degradation mechanisms. nih.gov Understanding the theoretical photodegradation of this compound is important for assessing its environmental fate and stability under light exposure.

Predictive Studies of Blood-Brain Barrier Permeability

Predicting the ability of a compound to cross the blood-brain barrier (BBB) is crucial in drug discovery, especially for compounds intended to act on the central nervous system. Computational methods, often referred to as in silico methods, are widely used for this purpose. researchgate.netdntb.gov.uanih.gov These predictive studies utilize various models based on the physicochemical properties of the molecule, such as lipophilicity (log P or log D), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov

While charged molecules like many pyridinium oximes (e.g., pralidoxime) generally exhibit poor BBB penetration due to their permanent positive charge, uncharged or less charged derivatives are often designed with improved permeability in mind. nih.gov this compound, being an uncharged molecule, might be expected to have better BBB permeability compared to its charged counterparts, although its pKa values indicate it can exist in protonated form depending on the pH.

Studies on novel oxime reactivators have employed in silico predictions to estimate their BBB penetration. researchgate.netnih.gov These predictions are often based on computational models that correlate molecular descriptors with experimentally determined BBB permeability. researchgate.netdntb.gov.uanih.gov While direct predictive studies specifically for this compound's BBB permeability were not a primary focus of the search results, the methodologies used for related oximes would be applicable. For example, studies on 3-hydroxy-2-pyridine aldoxime derivatives have included in silico predictions of BBB penetration. researchgate.net Computational tools can estimate parameters like log P, topological polar surface area (TPSA), and other descriptors known to influence BBB permeability, providing an initial assessment of this compound's potential to cross this barrier.

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Computational methods play a significant role in deriving Structure-Activity Relationships (SAR). By analyzing the relationship between the structural features of a series of compounds and their biological activity, computational SAR studies can help identify the key molecular properties that contribute to the observed activity. scirp.org This information is invaluable for the rational design of new compounds with improved properties.

Computational SAR can involve various techniques, including quantitative structure-activity relationship (QSAR) modeling, which develops mathematical models correlating molecular descriptors with activity, and 3D-QSAR methods that consider the three-dimensional structure of the molecules. scirp.org Molecular docking and molecular dynamics simulations can also contribute to SAR by providing insights into the binding interactions and conformational changes that influence activity. journaljpri.comremedypublications.comnih.gov

Chemical Reactivity and Mechanistic Pathways of 3 Pyridine Aldoxime

Coordination Chemistry as a Ligand

3-Pyridine aldoxime functions as a ligand, capable of coordinating to metal ions through its donor atoms. This ability is central to its chemical reactivity in the presence of metal centers.

Monodentate and Bidentate Coordination Modes

Ligands are classified based on the number of donor atoms they use to bind to a central metal atom. Monodentate ligands bind through a single atom, while bidentate ligands bind through two donor atoms. purechemistry.org, libretexts.org this compound can act as a bidentate ligand, coordinating through both the nitrogen atom of the oxime group and the nitrogen atom of the pyridine (B92270) ring. This bidentate coordination forms a stable chelate ring with the metal ion. While bidentate coordination is common, the possibility of monodentate coordination through either the pyridine nitrogen or the oxime nitrogen exists depending on the specific reaction conditions and the nature of the metal center. researchgate.net

Formation of Metal Complexes with Various Transition Metals

This compound forms stable complexes with a variety of transition metal ions. Studies have shown its ability to complex with metals such as Zinc(II), Copper(II), and Nickel(II). The coordination typically involves the nitrogen atoms of both the pyridine ring and the oxime group, resulting in chelate formation.

Table 1: Examples of Metal Complexes of this compound

| Complex Name | Metal Ion | Proposed Coordination Mode |

| Zinc(II) Complex | Zn(II) | Bidentate |

| Copper(II) Complex | Cu(II) | Bidentate |

| Nickel(II) Complex | Ni(II) | Bidentate |

These complexes have been investigated for their structural and functional properties. The coordination geometry around the metal ion in these complexes is influenced by the bidentate nature of the this compound ligand and the presence of other ligands. For instance, in some zinc(II) complexes, a distorted octahedral coordination sphere is observed. researchgate.net

Polynuclear Complex and Cluster Formation

The bridging capability of oxime ligands, including pyridyl oximes, is significant in the formation of polynuclear complexes and clusters. capes.gov.br, xray.cz this compound, particularly in its deprotonated form, can bridge multiple metal centers, leading to the formation of extended structures. Reacting Zn(acac)₂·H₂O with this compound in methanol, for example, has been shown to yield trinuclear clusters, demonstrating the ligand's capacity to bridge metal centers. The formation of such polynuclear species is an active area of research in coordination chemistry. capes.gov.br, xray.cz

Mixed-Metal Complexation Studies

The coordination chemistry of pyridyl oximes extends to the formation of mixed-metal complexes. These complexes contain more than one type of metal ion bridged by the oxime ligand. Studies on related pyridyl oximes have shown the formation of asymmetric heterodinuclear complexes involving transition metals like Cr(III) and various M(II) ions (M = Zn, Cu, Ni, Fe, Mn, Cr) and Co(III). acs.org, nih.gov These complexes often feature oximato anions acting as bridging ligands between the different metal centers. acs.org, nih.gov While specific studies on mixed-metal complexes solely with this compound are less extensively documented in the provided context, the general behavior of pyridyl oximes suggests its potential for participation in mixed-metal systems.

Influence of Ligand Coordination on Electronic and Spectroscopic Properties of Complexes

The coordination of this compound to metal centers significantly influences the electronic and spectroscopic properties of the resulting complexes. The interaction between the metal d-orbitals and the ligand orbitals leads to changes in the electronic structure, affecting absorption and emission characteristics. Studies on related pyridine-2-aldoxime (B213160) complexes of Rhenium(I) have shown that the nature of co-ligands and solvent effects can cause shifts in absorption and emission spectra. nih.gov, acs.org These shifts are attributed to changes in metal-to-ligand, ligand-to-ligand, and intraligand charge transfer transitions. nih.gov, acs.org While these studies focus on a positional isomer, the principle of ligand coordination impacting electronic and spectroscopic properties is applicable to this compound complexes as well. Spectroscopic techniques such as UV-Vis, IR, and NMR are crucial in characterizing these complexes and understanding the nature of the metal-ligand bonding and the resulting electronic structure. ekb.eg, researchgate.net

Activation of Pyridyl Oximes by Metal Centers Towards Further Reactions

Metal centers can activate coordinated pyridyl oximes, promoting further reactions. This activation can occur through various mechanisms, including the increase in acidity of the oxime -OH group upon coordination or the facilitation of C-H bond activation. rsc.org, mdpi.com Research on the reactivity of coordinated 2-pyridyl oximes has demonstrated metal-ion-induced reactions, such as intramolecular cyclization. mdpi.com While the provided information specifically mentions the activation of 2-pyridyl oximes, the concept of metal-mediated reactivity is relevant to other pyridyl oxime isomers, including this compound. The coordination to a metal center can alter the electron density distribution within the ligand, making certain positions more susceptible to nucleophilic or electrophilic attack, or facilitating bond cleavage. rsc.org This activation pathway opens possibilities for using metal complexes of this compound in various catalytic or synthetic transformations.

Redox Reactions of the Oxime Functionality

The oxime functionality (C=N-OH) in this compound can undergo various redox reactions. Oxidation of the oxime group can lead to the formation of nitriles or carboxylic acids. Conversely, reduction of the oxime can yield amines. Deoximation, the conversion of oximes back to their parent carbonyl compounds (aldehydes or ketones), can be achieved through various oxidative, reductive, or hydrolytic methods using organic and inorganic reagents. niscpr.res.in For example, pyridinium (B92312) fluorochromate (PFC) in combination with hydrogen peroxide is reported as an effective reagent for oxidative deoximation of a wide range of aliphatic and aromatic oximes. niscpr.res.in

Nucleophilic Substitution Reactions at Pyridine Nitrogen or Oxime-Adjacent Carbon

Due to its electron-rich nature, this compound is susceptible to nucleophilic substitution reactions. These reactions can occur at the pyridine nitrogen or at the carbon atom adjacent to the oxime group, leading to the formation of various substituted products valuable in organic synthesis. Pyridine rings, in general, are known to undergo nucleophilic substitution, particularly at the C-2 and C-4 positions, which carry partial positive charges due to the electronegativity of the nitrogen atom. uoanbar.edu.iqmatanginicollege.ac.in The presence of the aldoxime group at the 3-position in this compound would influence the electron distribution and reactivity. While nucleophilic attack at the pyridine nitrogen is possible, especially in certain complex systems scielo.org.mx, substitution on the carbon atoms of the pyridine ring typically favors the 2 and 4 positions over the 3 position in unsubstituted pyridine. uoanbar.edu.iqmatanginicollege.ac.in

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine rings are generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density in the ring. scribd.comnowgonggirlscollege.co.in This deactivation makes electrophilic substitution on pyridine more difficult, requiring stronger conditions such as high temperatures or strong electrophiles. scribd.com When electrophilic substitution does occur on the pyridine ring, it primarily takes place at the C-3 position. uoanbar.edu.iqnowgonggirlscollege.co.in This regioselectivity is attributed to the relative electron density at the 3-position, which is the most electron-rich carbon atom in the pyridine ring, and the greater stability of the intermediate carbocation formed by attack at this position compared to attack at the 2 or 4 positions. uoanbar.edu.iqresearchgate.net Therefore, this compound would be expected to undergo electrophilic substitution predominantly at the C-4 position of the pyridine ring, given the directing effect of the nitrogen and the existing substituent at C-3.

Participation in Cycloaddition Reactions as Precursors

Aldoximes, including this compound, can serve as precursors for the generation of nitrile oxides, which are versatile 1,3-dipoles. rsc.org Nitrile oxides are key intermediates in organic synthesis and readily undergo (3+2) cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic compounds like isoxazoles and isoxazolines. rsc.org The oxidative dehydrogenation of aldoximes is a common method for generating nitrile oxides in situ, utilizing oxidants like lead tetraacetate or chloramine-T. this compound has been shown to participate in cycloaddition reactions, as demonstrated by its reaction to yield specific products under optimized conditions. The synthesis of isoxazole (B147169) derivatives through the 1,3-dipolar cycloaddition reaction of nitrile oxides generated in situ from pyridine aldehyde oximes with appropriate dipolarophiles has been reported. researchgate.net

Mechanistic Insights into Biological Activities of 3 Pyridine Aldoxime and Its Analogs

Acetylcholinesterase Reactivation Mechanisms

Organophosphorus compounds (OPs) are potent inhibitors of acetylcholinesterase (AChE), a crucial enzyme in neurotransmission. Oximes, including 3-pyridine aldoxime derivatives, are investigated for their ability to reactivate OP-inhibited AChE by cleaving the phosphate (B84403) bond formed between the OP and the enzyme's active site serine residue. analis.com.myrsc.org This nucleophilic attack by the oxime group on the phosphorus atom of the phosphoryl-enzyme conjugate is a key step in restoring enzyme function. analis.com.myrsc.org

Reactivation Efficiency against Organophosphate-Inhibited Cholinesterases

Studies have shown that this compound compounds can effectively reactivate AChE inhibited by various OPs, including nerve agents like VX, sarin, cyclosarin, and tabun, as well as pesticides like paraoxon. nih.govscilit.com The efficiency of reactivation is influenced by both the structure of the oxime and the specific OP inhibiting the enzyme. researchgate.net Some 3-hydroxy-2-pyridine aldoxime derivatives have demonstrated reactivation rates greater than pralidoxime (B1201516) (2-PAM) and comparable to HI-6, two commonly used pyridinium (B92312) aldoximes. nih.govscilit.com Efficient ex vivo reactivation of phosphylated native cholinesterases by selected oximes has been observed in whole human blood, indicating their potential for scavenging OPs. nih.govscilit.com

Comparative Mechanistic Studies with Established Oxime Reactivators (e.g., Pralidoxime)

Comparative studies highlight the differences in reactivation potential between this compound derivatives and established oxime reactivators like pralidoxime (2-PAM). While 2-PAM is a widely used antidote, it exhibits limitations, particularly in its ability to cross the blood-brain barrier and its variable efficacy against different OPs. nih.govresearchgate.net Some novel uncharged 3-hydroxy-2-pyridine aldoximes with protonatable tertiary amines are being investigated as potential antidotes that could overcome the blood-brain barrier limitation. nih.gov Research indicates that the reactivation mechanism involves a nucleophilic substitution reaction where the deprotonated oxime attacks the phosphorus atom of the OP-enzyme conjugate. rsc.orgmdpi.com The efficacy of reactivation is dependent on factors such as the oxime's reactivity and its affinity for the inhibited enzyme. tandfonline.com

Here is a table comparing the reactivation potential of selected oximes against different OPs:

| Oxime | Inhibiting Organophosphate | Reactivation Rate (relative to 2-PAM or HI-6) | Notes | Source |

| Oximes 16-18 (3-hydroxy-2-pyridine aldoximes) | VX, Sarin, Cyclosarin, Tabun, Paraoxon | Greater than 2-PAM, Comparable to HI-6 | Tested in vitro, in silico, and ex vivo. nih.govscilit.com | nih.govscilit.com |

| KM297 (Tetrahydroacridine pyridinaldoxime hybrid) | Paraoxon | Lower protective efficacy in mice compared to pralidoxime | Showed higher cytotoxicity in vitro. nih.govmdpi.com | nih.govmdpi.com |

| Aldoxime 1d (Phenyltetrahydroisoquinoline aldoxime) | Cyclosarin | 100x greater than 2-PAM, 6x greater than HI-6 (for BChE) | Higher binding affinity observed. escholarship.org | escholarship.org |

Influence of Structural Modifications on Reactivation Kinetics and Binding Affinity

Structural modifications to the this compound scaffold significantly impact their reactivation kinetics and binding affinity to both native and OP-inhibited cholinesterases. tandfonline.comircmj.com The introduction of different moieties and linkers can influence the oxime's ability to access the active site, orient correctly for nucleophilic attack, and bind with sufficient affinity to the phosphylated enzyme. escholarship.orgnih.gov For instance, studies on monoquaternary reactivators with charged moieties tethered to the pyridine (B92270) ring have shown improved efficacy and broader spectrum activity against various nerve agents. nih.gov Molecular modeling and X-ray crystallography studies provide insights into the crucial interactions required for productive reactivation, such as the proper orientation of the oxime group within the enzyme's active site. nih.govscilit.comsoton.ac.uk High binding affinity to the inhibited enzyme is generally desirable for efficient reactivation, but high affinity for the native enzyme can lead to inhibition, highlighting the need for a balance. tandfonline.comescholarship.org

Antimicrobial Action Mechanisms

Beyond their role as AChE reactivators, pyridine oxime derivatives, including those related to this compound, have demonstrated antimicrobial properties. This includes activity against various bacterial and potentially viral strains. researchgate.netnih.gov

Antibacterial Activity against Specific Strains (e.g., E. coli, S. aureus)

Pyridine derivatives, including pyridine aldoxime-based quaternary ammonium (B1175870) salts, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. nih.govunist.hrbiomedpharmajournal.orgmdpi.com Studies have evaluated the minimum inhibitory concentrations (MIC) of these compounds against specific bacterial strains. mdpi.com While the precise mechanisms of action can vary depending on the specific compound structure, potential mechanisms include disruption of bacterial cell walls or membranes, inhibition of essential enzymes, or interference with vital cellular processes. biomedpharmajournal.org Some pyridine alkaloids have demonstrated broad-spectrum antimicrobial activity. nih.gov

Here is a table summarizing some reported antibacterial activities:

| Compound Type | Target Bacterial Strains | Observed Activity / MIC Range | Potential Mechanism(s) | Source |

| Pyridine-4-aldoxime-based Quaternary Ammonium Salts | S. aureus, E. coli, S. epidermidis, Enterococcus sp., K. pneumoniae, P. aeruginosa, Yeasts | Efficient inhibitory properties against at least one strain | Not explicitly detailed for these specific compounds | nih.gov |

| Dodecanoic acid derivatives with aminopyridine | B. subtilis, S. aureus, E. coli | Good antibacterial activity | Not explicitly detailed | nih.gov |

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Good antibacterial activity | Not explicitly detailed | nih.gov |

| Pyridine alkaloids | S. aureus, E. coli | Inhibitory activity (MIC 0.8–18.0 μg/mL) | Not explicitly detailed for these specific compounds | nih.gov |

Antiviral Activity Investigations (e.g., Influenza B-Mass, HIV-1)

Investigations into the antiviral activity of pyridine oxime derivatives and related pyridine-containing heterocycles have explored their potential against various viruses, including Influenza B-Mass and HIV-1. researchgate.netresearchgate.netmdpi.com Pyridine derivatives have shown activity against a range of viruses, with mechanisms of action that can include inhibition of viral replication, interference with viral enzymes like reverse transcriptase or neuraminidase, or disruption of viral entry into host cells. researchgate.netmdpi.comfrontiersin.org Some pyridine oxime derivatives have been reported to show strong antiviral activity against Influenza B-Mass and HIV-1. researchgate.net Research into pyridine-based allosteric integrase inhibitors (ALLINIs) has demonstrated their potential against HIV-1 by disrupting viral maturation through the induction of hyper-multimerization of the integrase enzyme. nih.gov

Here is a table indicating some reported antiviral activities:

| Compound Type | Target Viruses | Observed Activity | Potential Mechanism(s) | Source |

| Pyridine oxime derivatives | Influenza B-Mass, HIV-1 | Strong antiviral activity reported | Not explicitly detailed for these specific compounds in the source. | researchgate.net |

| Bi-pyridinyl derivatives complex with ruthenium | HCV | Displayed antiviral property | Not explicitly detailed | researchgate.net |

| Pyridine derivatives | HIV, HCV, HBV, RSV, CMV, SARS-CoV-2 | Significant antiviral activity against various viruses | RT inhibition, polymerase inhibition, interference with viral replication cycle, etc. researchgate.netmdpi.comfrontiersin.org | researchgate.netmdpi.comfrontiersin.org |

| Pyridine-based ALLINIs | HIV-1 | Disrupt viral maturation, induce integrase hyper-multimerization | Target HIV-1 integrase tetramers. nih.gov | nih.gov |

Antifungal Activity Research

Research has explored the antifungal potential of pyridine derivatives, including those based on pyridine aldoxime structures. Studies have investigated quaternary pyridinium-4-aldoxime salts with varying alkyl side chain lengths (C8 to C20) for their in vitro antimicrobial activity against a panel of fungal strains, including yeasts and filamentous fungi. nih.gov Antimicrobial evaluation indicated that yeast-type fungi were most sensitive to the C14 and C16 analogues. nih.gov However, the C16 analogue was found to be completely ineffective against filamentous fungi. nih.gov

Another study synthesized a series of novel pyridine derivatives containing oxime esters and evaluated their antifungal activity against plant pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea. sioc-journal.cn Specific oxime ester derivatives, such as O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime and O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime, demonstrated strong antifungal activity against S. sclerotiorum. sioc-journal.cn These compounds, along with O-(3,4-dichlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime, also displayed high antifungal activity against B. cinerea. sioc-journal.cn

Table 1: Antifungal Activity of Selected Pyridine Oxime Derivatives

| Compound | Target Fungus | EC50 (µg/mL) |

| O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime | S. sclerotiorum | 5.07 |

| O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime | S. sclerotiorum | 4.81 |

| O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime | B. cinerea | 4.98 |

| O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime | B. cinerea | 5.44 |

| O-(3,4-dichlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime | B. cinerea | 6.34 |

Proposed Inhibitory Mechanisms (e.g., bacterial cell membrane disruption)

While the primary focus of some pyridine aldoxime research, particularly for pyridine-4-aldoxime (B7857832) derivatives, has been on their potential as acetylcholinesterase reactivators, studies on their antimicrobial activity have explored potential mechanisms, including effects on the bacterial cell membrane. nih.govresearchgate.net Investigation into the antibacterial mode of action of quaternary ammonium salts based on pyridine-4-aldoxime revealed altered cell morphologies, including corrugated and/or disrupted surfaces. nih.govresearchgate.net Furthermore, a significant percentage of studied cells exhibited a permeabilized membrane after treatment with these compounds. nih.govresearchgate.net This suggests that membrane disruption is a plausible mechanism for their antibacterial effects. nih.govresearchgate.netresearchgate.net

Natural alkaloids, including some with pyridine structures, have also been shown to exert antibacterial activity through various mechanisms, such as disrupting the bacterial cell membrane, affecting DNA function, and inhibiting protein synthesis. mdpi.com

Antioxidant Action Mechanisms and Protection Against Oxidative Damage

Investigations into the antioxidant properties of this compound and related compounds indicate a role in protecting cellular components from oxidative damage. Oxidative stress, defined as an imbalance between reactive oxygen species (ROS) generation and the body's antioxidant defenses, can lead to damage of biomolecules like lipids, proteins, and DNA. frontiersin.orgmdpi.com The brain, with its high lipid content and energy demand, is particularly susceptible to oxidative damage. nih.gov

The mechanism of antioxidant action can involve scavenging free radicals or enhancing the body's own antioxidant defense systems. frontiersin.orgscielo.org.co Studies on other compound classes, such as 1,3,4-oxadiazole (B1194373) derivatives, have explored mechanisms like hydrogen atom transfer, single electron transfer, and sequential proton loss electron transfer. frontiersin.org Theoretical studies on these derivatives, which can contain pyridine moieties, suggest that electron-donating groups can enhance antioxidant activities. frontiersin.org

Research on oxime ethers of oxidized ecdysteroid derivatives, which also modulate oxidative stress, has shown they can protect human brain endothelial cells from oxidative injury by mitigating intracellular ROS production. nih.govresearchgate.net While specific detailed mechanisms for this compound itself require further dedicated study, the presence of the oxime group and the pyridine ring suggests potential for involvement in redox reactions and interaction with reactive species.

Neuroprotective Mechanisms

The neuroprotective potential of pyridine aldoxime derivatives has been investigated, particularly in the context of organophosphate poisoning. nih.gov Organophosphates inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission, leading to the accumulation of acetylcholine (B1216132) and subsequent neurotoxic effects. nih.gov Pyridinium oximes, including structural analogs of this compound, are known for their ability to reactivate inhibited AChE, thereby restoring cholinergic function and demonstrating potential as antidotes. nih.govresearchgate.netresearchgate.net

Beyond AChE reactivation, other neuroprotective mechanisms are being explored for pyridine aldoxime derivatives.

Modulation of Oxidative Stress Pathways

Oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases. nih.govimrpress.com As mentioned in the antioxidant section, this compound and its analogs may exert neuroprotective effects by modulating oxidative stress pathways and reducing the production of reactive oxygen species. Studies on other oxime compounds have demonstrated their potential to influence oxidative stress markers and protect cells from oxidative damage. nih.govresearchgate.netacs.org This modulation can involve interfering with the generation of ROS or enhancing endogenous antioxidant systems. scielo.org.cofrontiersin.org

Interaction with Nicotinic Acetylcholine Receptors (nAChR)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological and pathophysiological processes in the nervous system. frontiersin.orgnih.gov Some studies suggest that pyridine aldoxime derivatives may interact with nAChRs, contributing to their biological effects, including potential neuroprotection. While some oximes are primarily known for reactivating AChE, there is also evidence that they can interact with AChRs. mdpi.comhhs.gov The interaction with nAChRs could potentially modulate neurotransmission and offer protective effects against excitotoxicity or other neuronal insults. frontiersin.orgpsu.edumdpi.com The exact nature and functional consequences of the interaction between this compound or its specific analogs with different nAChR subtypes require further detailed investigation.

Potential Action on Neurotransmitter Systems

Neurotransmitters are key signaling molecules in the nervous system, and imbalances in neurotransmitter systems are associated with various neurological and psychiatric disorders. derangedphysiology.comstorymd.com While the primary interaction of some pyridine aldoximes relates to the cholinergic system through AChE reactivation and potential nAChR modulation, their potential influence on other neurotransmitter systems is an area that warrants exploration. nih.govresearchgate.netmdpi.com

Some pyridine derivatives have been investigated for their effects on various receptors and ion channels relevant to central nervous system function, including those involved in GABAergic inhibition, modulation of glutamate (B1630785) receptors, and effects on monoaminergic systems. hhs.govjchemrev.com Given the structural diversity of pyridine aldoxime analogs, it is plausible that some derivatives could interact with components of other neurotransmitter systems, although specific research on this compound's direct action on a broad range of neurotransmitter systems beyond the cholinergic one is limited in the provided search results. Further research is needed to fully elucidate any potential interactions with other neurotransmitter pathways.

Anti-inflammatory Mechanisms

Pyridine oxime derivatives, including those structurally related to this compound, have been reported to exhibit anti-inflammatory properties. researchgate.netpreprints.org While the precise mechanisms for this compound itself require further dedicated study, research on related oximes and pyridine derivatives provides insights into potential pathways. For instance, some oximes have been shown to inhibit proinflammatory pathways, including GSK-3α/β. mdpi.com Additionally, pyridine derivatives in general have been noted for their anti-inflammatory activities. researchgate.net Studies on other oxime conjugates, such as those involving oleanolic acid, have demonstrated strong and long-lasting anti-inflammatory effects, although their mechanisms are complex and may involve modulating cytokine levels like IL-6 and TNF-α. nih.gov

DNA Binding and Photochemical Cleavage Mechanisms

Pyridine aldoxime derivatives have been investigated for their ability to interact with and cleave DNA, particularly through photochemical mechanisms. O-Acyl aldoximes, a class that includes derivatives of pyridine aldoximes, are recognized as DNA "photocleavage" agents. beilstein-journals.orgnih.gov Their action is attributed to the homolysis of their N-O bond upon irradiation, typically at wavelengths like 312 nm or 365 nm. beilstein-journals.orgnih.gov This homolysis yields photogenerated carbonyloxyl radicals, which are capable of causing oxidative DNA damage. beilstein-journals.orgnih.gov

Studies on p-pyridinyl oxime carbamate (B1207046) derivatives, which are related to pyridine aldoximes, have shown that these compounds can cause extensive single and double-stranded DNA cleavages photochemically. beilstein-journals.orgnih.gov Structure-activity relationship studies for these analogs indicate that the substituent on the carbamate group is critical for this photocleaving ability, while the substituent on the imine group appears less influential. beilstein-journals.orgnih.gov These compounds can act as "synthetic nucleases" independently of oxygen and pH. beilstein-journals.orgnih.gov

Furthermore, metal complexes containing this compound ligands have also been studied for their DNA binding and cleavage properties. For example, certain heterobimetallic complexes containing this compound have shown strong electrostatic binding to the phosphate backbone of DNA. doi.org These complexes can efficiently cleave plasmid DNA, with a proposed catalytic pathway involving hydrolytic cleavage. doi.org

Cellular Pathway Modulation

Research on 3-hydroxy-2-pyridine aldoximes with specific structural features, such as a tetrahydroisoquinoline moiety, has revealed their ability to modulate various cellular pathways. nih.gov

Effects on Cell-Based Assays and Apoptosis Pathways (e.g., mitochondria-mediated activation)

Certain 3-hydroxy-2-pyridine aldoximes have demonstrated time-dependent effects on human cells, stimulating the mitochondria-mediated activation of the intrinsic apoptosis pathway. nih.gov This activation occurs through signaling involving ERK1/2 and p38-MAPK, leading to the subsequent activation of initiator caspase 9 and executive caspase 3. nih.gov DNA damage has also been observed in conjunction with these effects. nih.gov The mitochondria-mediated apoptosis pathway is a critical cellular process involving the release of molecules like cytochrome c from mitochondria, which then activate caspases to execute apoptosis. promega.demdpi.com

Modulation of Mitochondria and Fatty Acid Metabolism

Mitochondria and fatty acid metabolism are also likely targets of certain 3-hydroxy-2-pyridine aldoximes, particularly those with a tetrahydroisoquinoline moiety. nih.govresearchgate.net This is supported by observations of increased phosphorylation of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. nih.gov Mitochondria play a crucial role in cellular energy production and metabolism, including fatty acid oxidation. mdpi.comelifesciences.org While pyridine itself has been shown to alter lipid metabolism in a tissue-specific manner, affecting fatty acids and phospholipids, the specific mechanisms for this compound and its analogs in modulating mitochondrial and fatty acid metabolism require further investigation. nih.gov

Predicted Kinase Targeting

In silico analysis of 3-hydroxy-2-pyridine aldoximes has predicted kinases as their most probable target class. nih.gov Kinases are a large family of enzymes that play critical roles in numerous cell signaling pathways, and their altered activity is implicated in various diseases. acs.orgnih.gov Targeting kinases with small molecules is a significant strategy in drug discovery. acs.orgnih.govfrontiersin.org The prediction that pyridine aldoxime analogs may target kinases suggests a potential mechanism for their observed biological activities, including their effects on apoptosis pathways which are often regulated by kinases like ERK1/2 and p38-MAPK. nih.govpromega.de

Enzyme Inhibition Mechanisms (e.g., Lipoxygenase inhibition)